1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C9H15NO4. It is a white to slightly pale yellow crystalline powder that is soluble in water and some organic solvents . This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
The primary target of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is the serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in regulating mood, memory, and other cognitive functions.
Mode of Action
This compound acts as an antagonist at the serotonin and dopamine receptors
Pharmacokinetics
Itsmolecular weight (201.22) suggests that it may be well-absorbed in the body. Its storage temperature indicates stability at room temperature, suggesting it may have a reasonable half-life .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, factors such as temperature and light exposure can impact the compound’s stability .
Preparation Methods
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is typically synthesized through the reaction of piperidine-4-carboxylic acid with ethanol anhydride . The reaction conditions generally involve heating the reactants under reflux in the presence of a suitable catalyst. Industrial production methods may vary, but they often involve similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and pesticides.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of stabilizers and other industrial chemicals.
Comparison with Similar Compounds
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Isonipecotic acid:
Ethyl 4-hydroxypiperidine-1-carboxylate: This compound is used as a pharmaceutical intermediate and has similar applications in organic synthesis.
Ethyl 1-benzylpiperidine-4-carboxylate: Used in the synthesis of more complex organic molecules.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
1-ethoxycarbonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBMPFJSMEGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425072 | |
Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118133-15-6 | |
Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize the structure of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in the study?
A1: The research utilized a combination of spectroscopic techniques to comprehensively analyze the structure of this compound. These techniques included: * FT-IR (Fourier-transform infrared spectroscopy): [] This technique identifies functional groups and types of bonds present in the molecule by analyzing the absorption and transmission of infrared light.* FT-Raman (Fourier-transform Raman spectroscopy): [] Complementary to FT-IR, this technique provides information about molecular vibrations, particularly useful for identifying symmetrical vibrations not easily observed in IR.* ¹³C NMR (Carbon-13 nuclear magnetic resonance spectroscopy): [] This technique provides information about the carbon backbone of the molecule, identifying different carbon environments based on their resonance frequencies. * ¹H NMR (Proton nuclear magnetic resonance spectroscopy): [] This technique reveals information about the hydrogen atoms in the molecule, their chemical environment, and interactions with neighboring atoms.* UV (Ultraviolet-visible spectroscopy): [] This technique analyzes the absorption and transmission of UV-visible light, providing insights into the electronic transitions within the molecule and its conjugation.
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